REACTION_SMILES
|
[Br:18][CH2:19][C:20](=[O:21])[O:22][CH2:23][CH3:24].[C:25](=[O:26])([O-:27])[O-:28].[CH3:1][N:2]([CH3:3])[CH:4]=[O:5].[CH3:6][O:7][c:8]1[c:9]([OH:17])[cH:10][cH:11][c:12]([C:14]([CH3:15])=[O:16])[cH:13]1.[K+:29].[K+:30].[OH2:31]>>[CH3:6][O:7][c:8]1[c:9]([O:17][CH2:19][C:20](=[O:21])[O:22][CH2:23][CH3:24])[cH:10][cH:11][c:12]([C:14]([CH3:15])=[O:16])[cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(C(C)=O)ccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)COc1ccc(C(C)=O)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |